n-[(1,3-Dithiolan-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1,3-Dithiolan-2-yl)methyl]prop-2-enamide is a compound that features a 1,3-dithiolane ring attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(1,3-Dithiolan-2-yl)methyl]prop-2-enamide can be synthesized through the reaction of 1,2-ethanedithiol with a suitable carbonyl compound in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dithiolane ring. The subsequent attachment of the prop-2-enamide group can be achieved through a Mannich reaction involving primary amines and formaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Dithiolan-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: NaBH4, LiAlH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-[(1,3-Dithiolan-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an insecticide due to its activity against certain pests.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,3-Dithiolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The 1,3-dithiolane ring plays a crucial role in this interaction, as it can form stable complexes with metal ions and other reactive species .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: Similar in structure but with a different ring size.
1,2-Dithiolanes: Differ in the position of the sulfur atoms.
Diacetone acrylamide: Shares the acrylamide group but lacks the dithiolane ring.
Uniqueness
N-[(1,3-Dithiolan-2-yl)methyl]prop-2-enamide is unique due to the presence of both the 1,3-dithiolane ring and the prop-2-enamide group.
Properties
IUPAC Name |
N-(1,3-dithiolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-2-6(9)8-5-7-10-3-4-11-7/h2,7H,1,3-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMNTOUDRXAEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1SCCS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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